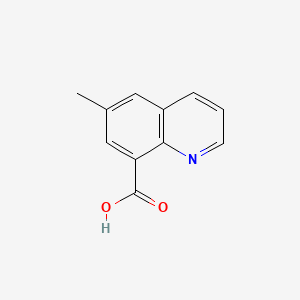

6-Methylquinoline-8-carboxylic acid

描述

属性

IUPAC Name |

6-methylquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-5-8-3-2-4-12-10(8)9(6-7)11(13)14/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDPHSBAQDGNLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)C(=O)O)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40204242 | |

| Record name | 6-Methyl-8-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55706-57-5 | |

| Record name | 6-Methyl-8-quinolinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055706575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-8-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylquinoline-8-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Catalytic Aerobic Oxidation

- Procedure: 6-methylquinoline is oxidized using oxygen as the oxidant in the presence of catalysts such as N-hydroxyphthalimide and azobisisobutyronitrile.

- Reaction Conditions: Typically, the reaction is conducted in acetonitrile solvent under oxygen pressure (~4 MPa) at elevated temperatures (90–100 °C) for 9–12 hours.

- Post-reaction Processing: After oxidation, the mixture is cooled, depressurized, filtered, and dried to isolate the acid.

- Yields and Purity: Yields of around 90–93% and purity above 97% have been reported, demonstrating the efficiency of this method.

| Parameter | Details |

|---|---|

| Catalyst | N-hydroxyphthalimide, azobisisobutyronitrile |

| Solvent | Acetonitrile |

| Temperature | 90–100 °C |

| Oxygen Pressure | ~4 MPa |

| Reaction Time | 9–12 hours |

| Yield | 90–93% |

| Purity | >97% (by weight) |

Note: This method is adapted from oxidation procedures used for related quinoline carboxylic acids, such as 7-chloro-8-methylquinoline derivatives, indicating its applicability to 6-methyl analogs with suitable modifications.

Cyclization of o-Toluidine Derivatives with Aldehydes

Another established route involves the reaction of substituted o-toluidines with aldehydes or related compounds under acidic conditions to form methylquinoline intermediates, which are subsequently oxidized to the carboxylic acid.

Reaction of o-Toluidine with Methacrolein

- Initial Step: o-Toluidine or its derivatives react with methacrolein in concentrated sulfuric acid (70–90 wt%) with iodine or iodine compounds as catalysts.

- Formation of 3,8-Dimethylquinoline Intermediate: This step produces 3,8-dimethylquinoline derivatives.

- Oxidation Step: The intermediate is oxidized using nitric acid in sulfuric acid solution in the presence of vanadium ions to yield 3-methylquinoline-8-carboxylic acid.

- Process Optimization: Removal or oxidative decomposition of by-products (mainly polymethacrylates) improves yield and reduces foaming during oxidation.

- Temperature Control: Oxidation is best performed between 70–130 °C to balance reaction rate and minimize side reactions.

| Step | Conditions | Notes |

|---|---|---|

| Cyclization | o-Toluidine + methacrolein, 70–90% H2SO4, iodine catalyst | Formation of 3,8-dimethylquinoline |

| By-product removal | Oxidative decomposition in sulfuric acid | Reduces polymethacrylates |

| Oxidation | Nitric acid + vanadium ions, 70–130 °C | Converts to 3-methylquinoline-8-carboxylic acid |

| Yield | Not explicitly stated, but improved with by-product control |

This method, while focused on 3-methylquinoline-8-carboxylic acid, provides a conceptual framework for preparing related methylquinoline carboxylic acids such as the 6-methyl isomer by analogous substitutions and conditions.

Summary Table of Key Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Catalytic aerobic oxidation | 6-Methylquinoline | N-hydroxyphthalimide, azobisisobutyronitrile, O2 | 90–100 °C, 4 MPa O2, 9–12 h | 90–93 | High purity, scalable |

| Cyclization + oxidation | o-Toluidine + methacrolein | Iodine catalyst, H2SO4, nitric acid, vanadium ions | 70–130 °C (oxidation), acidic medium | Not specified | By-product control critical |

| Acid chloride formation (derivative) | Quinoline-8-carboxylic acid | Thionyl chloride | Reflux 3 h | Not specified | For further chemical modifications |

Research Findings and Practical Considerations

- Catalyst Choice: The use of N-hydroxyphthalimide and azobisisobutyronitrile enables selective oxidation under mild conditions, limiting side reactions and simplifying purification.

- Reaction Atmosphere: Oxygen pressure is crucial for efficient oxidation; maintaining at least 4 MPa ensures good conversion rates.

- Purity: High purity (>97%) is achievable, important for pharmaceutical or agrochemical applications.

- By-product Management: In cyclization routes, controlling polymeric by-products enhances yield and prevents operational issues like foaming.

- Scalability: The described methods have been demonstrated at gram to kilogram scales, indicating potential for industrial application.

化学反应分析

Types of Reactions

6-Methylquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 5th and 7th positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, quinoline alcohols, and various substituted quinoline derivatives .

科学研究应用

6-Methylquinoline-8-carboxylic acid has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound exhibits antimicrobial properties and is used in the development of new antibiotics.

Medicine: It has potential anticancer activity and is being investigated for its use in cancer therapy.

Industry: Quinoline derivatives are used in the production of dyes, catalysts, and materials.

作用机制

The mechanism of action of 6-Methylquinoline-8-carboxylic acid involves its interaction with various molecular targets. In antimicrobial applications, it inhibits bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase . In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells .

相似化合物的比较

Similar Compounds

8-Hydroxyquinoline: A derivative with significant antimicrobial and anticancer properties.

6-Methoxyquinoline: Another derivative used as a precursor in the synthesis of fluorescent sensors.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 6th position and the carboxylic acid group at the 8th position allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .

生物活性

6-Methylquinoline-8-carboxylic acid (MQCA) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial , anticancer , and anti-inflammatory properties. This article explores the biological activity of MQCA, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

MQCA is characterized by a quinoline ring structure with a methyl group at the 6-position and a carboxylic acid group at the 8-position. Its molecular formula is C_10H_9NO_2. The presence of the carboxylic acid group (-COOH) enhances its potential for interactions with various biological targets, including proteins and enzymes, making it a valuable candidate for drug development.

Antimicrobial Activity

MQCA exhibits significant antimicrobial properties . It has been shown to inhibit bacterial DNA synthesis by interacting with bacterial DNA gyrase and type IV topoisomerase, essential enzymes for bacterial replication. This mechanism positions MQCA as a candidate for the development of new antibiotics targeting resistant strains of bacteria.

Table 1: Antimicrobial Activity of MQCA

| Microorganism | Inhibition Zone (mm) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 15 | Inhibition of DNA gyrase |

| Staphylococcus aureus | 18 | Inhibition of type IV topoisomerase |

| Pseudomonas aeruginosa | 12 | Disruption of DNA synthesis |

Anticancer Activity

Research indicates that MQCA also possesses anticancer activity . It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its potential as an anticancer agent. For instance, studies have shown that MQCA can induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects of MQCA on gastric carcinoma cell lines, it was found to exhibit low to moderate toxicity. The compound was tested against multidrug-resistant (P-gp-positive) and drug-sensitive gastric carcinoma cells, showing promising results in inhibiting cell proliferation .

Anti-inflammatory Properties

MQCA's anti-inflammatory properties have also been explored. The compound has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines, which could be beneficial in treating various inflammatory diseases. This activity further underscores its potential therapeutic applications in conditions such as arthritis and other inflammatory disorders.

The biological activity of MQCA is primarily attributed to its ability to interact with specific molecular targets:

- Bacterial DNA Gyrase : Inhibits DNA replication in bacteria.

- Type IV Topoisomerase : Prevents proper DNA unwinding during replication.

- Cytokine Modulation : Reduces levels of pro-inflammatory cytokines.

常见问题

Q. What are the recommended synthetic routes for 6-methylquinoline-8-carboxylic acid, and how does the choice of starting materials influence yield?

A common method involves the cyclization of 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid derivatives using polyphosphoric acid (PPA) as a catalyst, followed by oxidation to introduce the carboxylic acid group . The selection of starting materials, such as nitro-substituted precursors (e.g., 8-nitro-7-substituted derivatives), requires subsequent reduction steps, which can affect overall yield due to competing side reactions. Alternative routes using methylquinoline intermediates (e.g., 2-methylquinoline derivatives) may improve regioselectivity but require precise temperature control to avoid decarboxylation .

Q. How should researchers characterize the purity and structural integrity of this compound?

High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, particularly to detect residual solvents or byproducts. Structural confirmation should combine nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) to verify the methyl group at position 6 and the carboxylic acid at position 8. Melting point analysis (reported as 250°C with decomposition) serves as a secondary purity indicator . Mass spectrometry (MS) can further validate the molecular ion peak at m/z 187.19 (CHNO) .

Advanced Research Questions

Q. How can researchers address contradictions in reported melting points for this compound derivatives?

Discrepancies in melting points (e.g., decomposition at 250°C vs. lower values in some literature) may arise from polymorphic forms or impurities. Differential scanning calorimetry (DSC) can identify phase transitions, while recrystallization in polar aprotic solvents (e.g., dimethylformamide) may isolate the thermodynamically stable form. Comparative studies with derivatives (e.g., 4-chloro-2-methylquinoline-6-carboxylic acid) suggest halogen substitution stabilizes the crystal lattice, reducing decomposition .

Q. What strategies optimize regioselectivity in functionalizing the quinoline ring of this compound?

The methyl group at position 6 acts as an electron-donating group, directing electrophilic substitution to the 5- and 7-positions. For example, nitration under mild acidic conditions preferentially targets position 5, while bromination requires Lewis acid catalysts (e.g., FeBr) to avoid decarboxylation. Computational modeling (DFT) of charge distribution can predict reactivity patterns, aiding in rational design .

Q. How can researchers resolve contradictions in spectral data (e.g., 1^11H NMR shifts) for this compound?

Discrepancies in NMR shifts may stem from solvent effects or tautomerism. Deuterated dimethyl sulfoxide (DMSO-) enhances solubility and minimizes aggregation, providing clearer spectra. For ambiguous signals, 2D NMR techniques (e.g., COSY, HSQC) can assign coupling between the methyl protons (δ ~2.5 ppm) and aromatic protons (δ ~7.0–8.5 ppm). Cross-referencing with structurally analogous compounds (e.g., 2-hydroxy-6-methoxyquinoline-4-carboxylic acid) clarifies substituent effects .

Q. What methodologies evaluate the stability of this compound under acidic, basic, or thermal conditions?

- Acidic/basic stability: Conduct accelerated degradation studies in HCl/NaOH (0.1–1 M) at 40–60°C, monitoring via HPLC. The carboxylic acid group is prone to esterification under acidic conditions, while strong bases may induce decarboxylation.

- Thermal stability: Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset at ~250°C, consistent with its reported melting point .

Q. How does the structure of this compound influence its bioactivity in medicinal chemistry applications?

The methyl group enhances lipophilicity, potentially improving membrane permeability, while the carboxylic acid enables salt formation for solubility optimization. Structure-activity relationship (SAR) studies on analogs (e.g., 8-methoxy-2-trifluoromethylquinoline-5-carboxylic acid) suggest that electron-withdrawing substituents at position 2 enhance binding to metalloenzymes, a property exploitable in protease inhibitor design .

Q. Methodological Notes

- Data Validation: Cross-reference spectral data with PubChem entries (CID: 635-80-3) and DSSTox (DTXSID30346524) to ensure consistency .

- Safety Protocols: Use flame-retardant lab coats and nitrile gloves when handling, as recommended in safety data sheets .

- Advanced Techniques: For resolving synthetic byproducts, employ high-resolution mass spectrometry (HRMS) and X-ray crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。